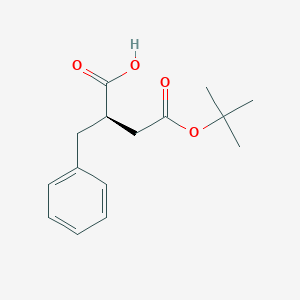

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMRLCPQQCHIBH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544387 | |

| Record name | (2R)-2-Benzyl-4-tert-butoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122225-33-6 | |

| Record name | (2R)-2-Benzyl-4-tert-butoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid: A Key Building Block in Targeted Protein Degradation

Introduction: The Emergence of a Versatile Synthetic Scaffold

In the rapidly evolving landscape of medicinal chemistry and drug development, the pursuit of molecules with precise stereochemistry and versatile functionality is paramount. (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, a chiral derivative of succinic acid, has emerged as a significant building block, particularly in the burgeoning field of targeted protein degradation (TPD). Its unique structural architecture, featuring a chiral center, a hydrophobic benzyl group, a carboxylic acid handle, and a sterically hindered tert-butyl ester, offers a compelling combination of features for the rational design of complex therapeutic agents.

This technical guide provides an in-depth analysis of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs). The insights presented herein are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Physicochemical and Structural Properties

This compound is a chiral carboxylic acid distinguished by a benzyl substituent at the C2 position and a tert-butyl ester at the C4 position. The R-configuration at the stereocenter is crucial for specific molecular recognition in biological systems.

Core Chemical Identity

A summary of the fundamental properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 122225-33-6 | [1] |

| Molecular Formula | C₁₅H₂₀O₄ | [1] |

| Molecular Weight | 264.32 g/mol | [1] |

| Physical Form | Typically a powder or solid | Inferred from supplier data |

| Purity | Commercially available at ≥97% | [1] |

| InChI Key | TWMRLCPQQCHIBH-GFCCVEGCSA-N | [Inferred from structure] |

| Canonical SMILES | C1=CC=C(C=C1)CC(=O)O | [Inferred from structure] |

Predicted Physicochemical Characteristics

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

-

Melting Point: Solid at room temperature. The melting point is expected to be moderately high for an organic acid of its size, likely in the range of 100-150 °C, similar to related structures like 4-tert-Butylbenzoic acid (mp 162-165 °C).

-

Boiling Point: Expected to be high and likely to decompose upon distillation at atmospheric pressure due to the presence of the carboxylic acid and ester functional groups.

-

Solubility: The molecule possesses both hydrophobic (benzyl group, tert-butyl group) and hydrophilic (carboxylic acid) regions. It is expected to be soluble in polar organic solvents such as chloroform, ethyl acetate, methanol, and DMSO.[2][3] Its solubility in aqueous media is expected to be pH-dependent, increasing significantly at basic pH due to the deprotonation of the carboxylic acid.

-

pKa: The acidity of the carboxylic acid group is influenced by the adjacent alkyl chain. The pKa is predicted to be in the typical range for an aliphatic carboxylic acid, approximately 4.5 - 5.0.

Spectroscopic Profile for Structural Elucidation

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific compound is elusive, the expected spectral features can be confidently predicted.

¹H NMR Spectroscopy (Expected Signals)

The proton NMR spectrum is expected to provide characteristic signals for each part of the molecule. The predicted chemical shifts (in CDCl₃) are:

-

δ 7.20-7.40 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

δ 10.0-12.0 ppm (broad singlet, 1H): Acidic proton of the carboxylic acid. This signal may be exchangeable with D₂O.

-

δ 3.10-3.30 ppm (multiplet, 1H): The methine proton at the chiral center (C2), coupled to the adjacent methylene protons.

-

δ 2.80-3.00 ppm (multiplet, 2H): Methylene protons of the benzyl group (-CH₂-Ph), likely appearing as a doublet of doublets or a multiplet due to coupling with the C2 proton.

-

δ 2.40-2.60 ppm (multiplet, 2H): Methylene protons adjacent to the tert-butyl ester (C3).

-

δ 1.45 ppm (singlet, 9H): Protons of the tert-butyl group, which appear as a sharp singlet due to their chemical equivalence and lack of adjacent protons for coupling.

¹³C NMR Spectroscopy (Expected Signals)

The proton-decoupled ¹³C NMR spectrum should display distinct signals for each of the 15 carbon atoms:

-

δ ~178-182 ppm: Carboxylic acid carbonyl carbon (C1).

-

δ ~171-173 ppm: Ester carbonyl carbon (C4).

-

δ ~138-140 ppm: Quaternary aromatic carbon of the benzyl group.

-

δ ~128-130 ppm: Aromatic carbons of the benzyl group.

-

δ ~81-83 ppm: Quaternary carbon of the tert-butyl group (-O-C(CH₃)₃).

-

δ ~45-50 ppm: Methine carbon at the chiral center (C2).

-

δ ~35-40 ppm: Methylene carbons of the succinic acid backbone (C3) and the benzyl group (-CH₂-Ph).

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present:

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1735 cm⁻¹ (strong): C=O stretch of the tert-butyl ester.

-

~1705 cm⁻¹ (strong): C=O stretch of the carboxylic acid. The two carbonyl stretches are expected to be distinct.

-

~3030 cm⁻¹ (weak): Aromatic C-H stretch.

-

~2970 cm⁻¹ (medium): Aliphatic C-H stretch.

-

~1600, ~1495, ~1450 cm⁻¹: Aromatic C=C stretching vibrations.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₅H₂₀O₄. In electrospray ionization (ESI) mode, the expected ions would be [M+H]⁺ at m/z 265.14, [M+Na]⁺ at m/z 287.12, or [M-H]⁻ at m/z 263.12. A characteristic fragmentation pattern would involve the loss of the tert-butyl group (57 Da) leading to a prominent fragment ion.

Synthesis and Manufacturing

The synthesis of this compound requires a stereocontrolled approach to establish the R-chirality at the C2 position. While a specific, publicly documented industrial synthesis is not available, a logical and efficient route can be designed based on established organic chemistry principles, such as the alkylation of chiral enolates or enantioselective hydrolysis.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway is illustrated below. The key disconnection is at the C2-benzyl bond, suggesting a chiral succinate derivative as a key intermediate.

Caption: Retrosynthetic analysis for the target molecule.

Exemplary Synthetic Protocol: Chiral Auxiliary-Directed Synthesis

This method leverages a removable chiral auxiliary to direct the stereoselective benzylation.

Workflow:

Caption: Proposed workflow for chiral auxiliary-based synthesis.

Detailed Steps:

-

Acylation of Chiral Auxiliary: React succinic anhydride with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in the presence of a base like triethylamine and a coupling agent to form the N-succinyl derivative.

-

Stereoselective Benzylation: Cool the resulting imide to -78 °C and treat with a strong base like sodium hexamethyldisilazide (NaHMDS) to form the corresponding sodium enolate. The chiral auxiliary shields one face of the enolate, directing the subsequent alkylation. Add benzyl bromide to the enolate solution. The benzyl group will add to the less sterically hindered face, establishing the desired (R)-stereochemistry at the C2 position.

-

Auxiliary Cleavage: Cleave the chiral auxiliary under mild conditions, for instance, using lithium hydroxide and hydrogen peroxide, to yield (R)-2-Benzylsuccinic acid.[4] The auxiliary can often be recovered and recycled.

-

Selective Mono-esterification: The most challenging step is the selective esterification of the C4 carboxylic acid while leaving the C1 acid free. This can be achieved by forming the di-acid chloride followed by controlled reaction with tert-butanol, or more elegantly, through enzymatic resolution or by exploiting differential reactivity, though this often results in mixtures requiring purification. A more robust method involves protecting the C1 acid, esterifying the C4 acid, and then deprotecting.

Applications in Drug Development: A Cornerstone for PROTACs

The primary application of this compound in modern drug discovery is as a sophisticated linker building block for the synthesis of PROTACs.[1]

The Role of Linkers in PROTAC Design

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[5] They consist of three components: a "warhead" that binds the POI, an E3 ligase ligand, and a linker that connects the two. The linker is not merely a passive spacer; its length, rigidity, and chemical nature are critical determinants of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[6][7]

Caption: Schematic structure of a PROTAC molecule.

Why this compound is an Ideal Linker Component

This molecule provides several strategic advantages for linker synthesis:

-

Dual Functionality: The free carboxylic acid serves as a reactive handle for amide bond formation, allowing it to be coupled to an amine-functionalized warhead or E3 ligase ligand. The tert-butyl ester acts as a stable protecting group for the other end of the linker, which can be deprotected later (e.g., with trifluoroacetic acid) to reveal a second carboxylic acid for subsequent coupling.

-

Stereochemical Control: The (R)-chirality can be used to introduce a specific three-dimensional vector, which can be crucial for achieving the correct orientation in the ternary complex.

-

Conformational Restriction: The benzyl group provides a degree of rigidity and conformational constraint to the linker.[6] This is often desirable as overly flexible linkers (like long PEG chains) can have a high entropic penalty upon binding and may not effectively pre-organize the warhead and E3 ligand. The aromatic ring can also engage in beneficial pi-stacking interactions within the ternary complex.

-

Tunable Length and Properties: The succinic acid backbone provides a defined four-carbon spacing. This core can be further elaborated to optimize linker length, which is a critical parameter for degradation efficiency.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Classification: Based on data for analogous compounds, it is classified as harmful and an irritant.[8] The likely hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The corresponding pictogram is GHS07 (Exclamation Mark).

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1] Room temperature storage is generally acceptable.

Conclusion

This compound represents a convergence of key structural features that make it a highly valuable tool for advanced organic synthesis and medicinal chemistry. Its defined stereochemistry, orthogonal protecting groups, and the conformational influence of the benzyl moiety position it as a premier building block for the construction of linkers in targeted protein degraders. As the field of TPD continues to expand, the demand for well-designed, stereochemically pure intermediates like this will undoubtedly grow, cementing its role in the development of next-generation therapeutics.

References

-

The Royal Society of Chemistry. Generic Methods for Monomer Synthesis. Available from: [Link]

-

Organic Syntheses Procedure. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Available from: [Link]

-

PubChem - NIH. (s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid. Available from: [Link]

-

PubChem - NIH. Benzyl 4-oxobutanoate. Available from: [Link]

-

HRMS and NMR Spectra Repository. 13C ; DEPT135 ; HSQC) and HRMS spectra. Available from: [Link]

-

Oakwood Chemical. This compound, min 97%. Available from: [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1137-1153. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available from: [Link]

-

MacMillan, D. W. C., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society. Available from: [Link]

- Google Patents. Process for producing benzylsuccinic acid derivatives. EP0967204A1.

-

Organic Syntheses Procedure. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Available from: [Link]

-

Organic Syntheses Procedure. Synthesis of N-[(9-Fluorenylmethoxy)carbonyl]-L-aspartic acid; α tert-Butyl ester, β-(2-ethyl[(1E)-(4-nitrophenyl)azo]phenyl]amino]ethyl ester. Available from: [Link]

-

Oakwood Chemical. This compound, min 97%. Available from: [Link]

-

AbacipharmTech. 2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid. Available from: [Link]

-

Hansen, M. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Available from: [Link]

-

LookChem. Benzyl-(4-{(R)-1-[2-oxo-2-((S)-2-oxo-4-phenyl-oxazolidin-3-yl)-ethyl]-allyl}-benzyl)-phosphinic acid tert-butyl ester. Available from: [Link]

-

Jiang, Y., et al. (2022). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy, 7(1), 1-38. Available from: [Link]

-

RTI International. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. Available from: [Link]

-

Organic Syntheses Procedure. Malonic acid, butyl-, ethyl ester. Available from: [Link]

-

Xu, A. Z., & Reynolds, E. (2022). Targeted Protein Degradation Technology: A Novel Strategy for Cancer Therapy. Journal of Student Research. Available from: [Link]

-

Zhang, T., et al. (2021). Applications of Covalent Chemistry in Targeted Protein Degradation. Journal of Medicinal Chemistry, 64(19), 14157-14175. Available from: [Link]

-

PubChem - NIH. (R)-2-Benzylsuccinic acid. Available from: [Link]

-

NJ Bio, Inc. (2023). Targeted Protein Degraders. Available from: [Link]

-

Wang, Y., & Cai, W. (2021). Applications of Targeted Protein Degradation in Drug Discovery. Crimson Publishers. Available from: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 2-Benzylsuccinic acid | Carboxypeptidase | TargetMol [targetmol.com]

- 4. (R)-2-Benzylsuccinic acid | C11H12O4 | CID 444797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. njbio.com [njbio.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, with the CAS number 122225-33-6, is a pivotal chiral building block in modern organic synthesis.[1] Its structure, featuring a carboxylic acid, a tert-butyl ester, and a stereocenter with an (R)-configuration, makes it a highly valuable intermediate in the asymmetric synthesis of complex molecules. The precise three-dimensional arrangement of its atoms is crucial for its application in pharmaceuticals, where stereochemistry dictates biological activity. This guide provides a comprehensive overview of its properties, synthesis, applications, and analytical characterization, with a focus on its role in the synthesis of the neprilysin inhibitor Sacubitril.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 122225-33-6 | [1] |

| Molecular Formula | C₁₅H₂₀O₄ | [1] |

| Molecular Weight | 264.32 g/mol | [1] |

| Appearance | Typically a powder | |

| Purity | Commonly available in ≥97% purity | [1] |

| Storage | Store at room temperature, sealed in a dry environment |

The Art of Synthesis: Crafting Chirality

The synthesis of this compound is a testament to the advancements in asymmetric synthesis. The primary goal is to establish the stereocenter at the C2 position with high enantiomeric excess. This is often achieved through enantioselective methods, such as asymmetric hydrogenation or the use of chiral auxiliaries.

One common strategy involves the asymmetric hydrogenation of a prochiral precursor. This method leverages chiral catalysts to selectively form the desired (R)-enantiomer. The choice of catalyst and reaction conditions is critical to achieving high yield and enantioselectivity.

Below is a representative, literature-informed protocol for the synthesis of this compound.

Representative Synthetic Protocol: Asymmetric Hydrogenation

This protocol is a composite representation based on synthetic strategies reported in the context of Sacubitril synthesis.

Step 1: Preparation of the Precursor

The synthesis often commences from a suitable precursor such as a substituted pentenoic acid derivative, which can be synthesized through various organic reactions.

Step 2: Asymmetric Hydrogenation

-

In a high-pressure reactor, dissolve the precursor, for instance, (E)-2-benzyl-4-(tert-butoxy)-4-oxobut-2-enoic acid, in an appropriate solvent like ethanol.

-

Add a chiral catalyst, for example, a rhodium or ruthenium complex with a chiral phosphine ligand.

-

Pressurize the reactor with hydrogen gas (typically 1-10 bar) and stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified duration (e.g., 12-24 hours).

-

Monitor the reaction progress by a suitable analytical technique like HPLC or TLC.

-

Upon completion, carefully depressurize the reactor and remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Core Application: A Key Intermediate in Sacubitril Synthesis

The most prominent application of this compound is as a key intermediate in the synthesis of Sacubitril. Sacubitril is a neprilysin inhibitor and a component of the blockbuster heart failure medication Entresto® (Sacubitril/Valsartan). The (R)-configuration of the chiral center in this building block is crucial for the final drug's efficacy.

The synthesis of Sacubitril involves the coupling of this compound with another chiral intermediate, followed by a series of transformations. The tert-butyl ester group in the building block serves as a protecting group for the carboxylic acid, which is later deprotected in the final stages of the synthesis.

Analytical Characterization: Ensuring Purity and Identity

The rigorous characterization of this compound is paramount to ensure its suitability for pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Expected ¹H NMR Signals (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | s | 9H | -C(CH₃)₃ |

| ~2.5-2.8 | m | 2H | -CH₂-COO-tBu |

| ~2.9-3.2 | m | 3H | -CH-CH₂-Ph |

| ~7.1-7.3 | m | 5H | Aromatic protons |

| ~10-12 | br s | 1H | -COOH |

Expected ¹³C NMR Signals (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~28 | -C(CH₃)₃ |

| ~35-40 | -CH₂- and -CH- carbons |

| ~81 | -C(CH₃)₃ |

| ~126-129 | Aromatic carbons |

| ~138 | Aromatic C-ipso |

| ~172 | -COO-tBu |

| ~178 | -COOH |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity and, crucially, the enantiomeric excess of this compound.

Representative Chiral HPLC Protocol:

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

-

Analysis: Inject the sample and compare the retention times of the enantiomers. The enantiomeric excess can be calculated from the peak areas of the (R)- and (S)-enantiomers.

Sources

A Technical Guide to (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid: A Chiral Building Block for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Chiral Scaffolds in Modern Therapeutics

In the landscape of contemporary drug discovery, the demand for molecularly targeted agents with high specificity and potency has led to the development of sophisticated therapeutic modalities. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary strategy to selectively eliminate disease-causing proteins.[1][2] The efficacy of these heterobifunctional molecules is intrinsically linked to the spatial arrangement of their constituent parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that bridges them. The linker is not merely a spacer but a critical determinant of the ternary complex's stability and, consequently, the degradation efficiency.[3] This guide focuses on a key chiral building block, (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid , which offers a structurally defined scaffold for the synthesis of next-generation PROTACs and other complex drug conjugates.

Physicochemical Properties and Structural Attributes

This compound is a chiral carboxylic acid featuring a benzyl group at the stereogenic center and a tert-butyl ester. This unique combination of functional groups provides a versatile platform for synthetic elaboration.

| Property | Value | Source |

| CAS Number | 122225-33-6 | [4][5] |

| Molecular Formula | C₁₅H₂₀O₄ | [4] |

| Molecular Weight | 264.32 g/mol | [4] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [4] |

| Storage | Room temperature | [4] |

The presence of a carboxylic acid allows for straightforward amide bond formation, a cornerstone of linker synthesis in PROTACs and antibody-drug conjugates (ADCs). The tert-butyl ester serves as a protecting group for the second carboxylic acid function, which can be selectively deprotected under acidic conditions. The benzyl group provides a hydrophobic element that can influence the physicochemical properties and conformational preferences of the resulting linker. The defined (R)-stereochemistry at the chiral center is crucial for ensuring the precise three-dimensional orientation of the final drug conjugate, which can significantly impact its biological activity.

Synthesis and Stereochemical Control: A Proposed Enantioselective Approach

Proposed Synthetic Pathway

A plausible and efficient route to this compound involves the enantioselective benzylation of a mono-tert-butyl malonate ester using a chiral phase-transfer catalyst. This approach allows for the direct installation of the benzyl group with control over the stereochemistry.

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of mono-tert-butyl succinate

-

To a solution of succinic anhydride (1.0 eq) in anhydrous toluene, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Slowly add tert-butanol (1.1 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and wash with 1 M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield mono-tert-butyl succinate.

Causality: The use of DMAP catalyzes the nucleophilic attack of tert-butanol on the anhydride. Toluene is a suitable solvent for this reaction, allowing for azeotropic removal of any water present.

Step 2: Enantioselective benzylation

-

To a mixture of mono-tert-butyl succinate (1.0 eq) and potassium carbonate (2.0 eq) in a suitable organic solvent (e.g., dichloromethane), add a chiral phase-transfer catalyst (e.g., a derivative of a cinchona alkaloid) (0.05 eq).

-

Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.

-

Stir the reaction vigorously for 24-48 hours, monitoring the progress by TLC or HPLC.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality and Self-Validation: The choice of a chiral phase-transfer catalyst is critical for inducing enantioselectivity. The catalyst forms a chiral ion pair with the malonate enolate, which then reacts with benzyl bromide from a less sterically hindered face, leading to the preferential formation of the (R)-enantiomer. The success of this step is validated by chiral HPLC analysis of the final product to determine the enantiomeric excess (ee).

Application in Drug Development: A Linchpin for PROTACs

The primary application of this compound is as a versatile building block for the synthesis of linkers in PROTACs.[4]

The Role of the Linker in PROTAC Function

A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[6] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

Caption: General mechanism of action for a PROTAC molecule.

Incorporating this compound into a PROTAC Linker

The carboxylic acid functionality of this compound can be readily coupled to an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or ligands for VHL). Following this coupling, the tert-butyl ester can be deprotected under acidic conditions to reveal a second carboxylic acid. This newly exposed functional group can then be coupled to a ligand for the protein of interest, completing the synthesis of the PROTAC.

Caption: Workflow for incorporating the chiral building block into a PROTAC.

The defined stereochemistry of the benzyl-substituted linker element derived from this building block can impart conformational rigidity and a specific spatial orientation to the PROTAC molecule. This is critical for optimizing the protein-protein interactions within the ternary complex, which can enhance the efficiency and selectivity of protein degradation.

Conclusion and Future Perspectives

This compound represents a valuable and versatile chiral building block for the synthesis of advanced drug molecules, particularly in the rapidly evolving field of targeted protein degradation. Its well-defined stereochemistry and orthogonal protecting group strategy provide medicinal chemists with a powerful tool to rationally design and synthesize PROTACs with improved pharmacological properties. Future research will likely focus on the development of more efficient and scalable enantioselective synthetic routes to this and related chiral linkers. Furthermore, the systematic investigation of how the stereochemistry and substitution patterns of such linkers influence the formation and stability of ternary complexes will be crucial for advancing the design of next-generation protein degraders.

References

-

AbacipharmTech. (n.d.). 2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

- Fochon Pharmaceuticals. (2021). BCL-2 inhibitors. WO2021/223736.

- Luengo, J. I., et al. (1996). Substituted oxazolidinones and their use as anti-bacterial agents. US5547950A.

-

Montelino Therapeutics Inc. (2023). Bi-functional compounds and methods for targeted ubiquitination of androgen receptor. Retrieved from [Link]

- Arvinas Operations, Inc. (2023). Pharmaceutical compositions of protac compounds and uses thereof. WO2023179777A1.

- Genentech, Inc. (2020). Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases. WO2020041331A1.

- Bristol-Myers Squibb Company. (2019). PCSK9 ANTAGONIST BICYCLO-COMPOUNDS. EP3810129B1.

-

Khan, S., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Pharmaceuticals, 16(5), 729. Retrieved from [Link]

-

Wei, M., et al. (2021). Applications of Targeted Protein Degradation in Drug Discovery. Crimson Publishers. Retrieved from [Link]

-

Sun, X., et al. (2022). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy, 7(1), 113. Retrieved from [Link]

-

Bartlett, D. W., & Gilbert, A. M. (2022). Translational PK–PD for targeted protein degradation. Chemical Society Reviews, 51(13), 5558-5574. Retrieved from [Link]

-

Rao, Y., et al. (2022). Applications of covalent chemistry in targeted protein degradation. Chemical Society Reviews, 51(21), 9037-9071. Retrieved from [Link]

-

Hansen, M. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Retrieved from [Link]

-

Gein, V. L., et al. (2018). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. ResearchGate. Retrieved from [Link]

-

Mabrouk, E. H., et al. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Molbank, 2013(1), M786. Retrieved from [Link]

-

Horishny, V. Ya., et al. (2020). Synthesis and Antimicrobial Activity of 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile and [2-(1-Cyano-2-oxopropylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivatives. ResearchGate. Retrieved from [Link]

-

Fernández-Marí, F., et al. (2007). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 12(4), 845-857. Retrieved from [Link]

-

Kim, D., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1205315. Retrieved from [Link]

-

Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Thèse de doctorat, Université de Montpellier. (2018). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

Sources

- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. chiralen.com [chiralen.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

A Technical Guide to the Asymmetric Synthesis of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid

Abstract

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is a chiral building block of significant interest in medicinal chemistry, notably as a key intermediate for the synthesis of renin inhibitors and other complex pharmaceutical agents.[1][2] Its structure, featuring a single stereocenter and differentiated carboxylic acid functionalities—one as a free acid and the other as a sterically hindered tert-butyl ester—presents a distinct synthetic challenge. This guide provides an in-depth examination of a robust and field-proven pathway for its enantioselective synthesis. We will focus on a chiral auxiliary-mediated approach, detailing the strategic rationale, experimental protocols, and critical process parameters necessary for achieving high yield and stereochemical fidelity. Alternative strategies, including enzymatic resolution, will also be discussed to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Strategic Imperatives in Asymmetric Synthesis

The synthesis of the target molecule necessitates precise control over two key structural features: the absolute stereochemistry at the C2 position and the selective protection of the C4 carboxylic acid. A retrosynthetic analysis reveals that the core challenge lies in the stereocontrolled introduction of the benzyl group adjacent to a carboxylic acid precursor.

Several major strategies can be considered:

-

Asymmetric Catalysis: Employing a chiral catalyst to directly form the (R)-enantiomer from an achiral precursor, for instance, through asymmetric hydrogenation of a benzylidenesuccinic acid derivative. While potentially efficient, this requires specialized catalysts and substrate-specific optimization.[2]

-

Chiral Resolution: Synthesizing a racemic mixture of a benzylsuccinic acid derivative and subsequently separating the enantiomers. This can be achieved via diastereomeric salt crystallization or, more elegantly, through enzymatic resolution where an enzyme like a lipase selectively hydrolyzes one enantiomer of a diester.[1][3][4] This method is powerful but is limited to a theoretical maximum yield of 50% for the desired enantiomer from the racemate.

-

Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral molecule (an auxiliary) to direct the stereochemical outcome of a key bond-forming reaction.[5][6] This approach is highly reliable, predictable, and allows for the recovery and reuse of the often-valuable auxiliary, making it an excellent choice for robust, scalable synthesis.

This guide will focus on the chiral auxiliary strategy, specifically utilizing an Evans-type oxazolidinone auxiliary, renowned for its high levels of diastereoselectivity in alkylation reactions.[7]

Recommended Synthesis Pathway: Evans Asymmetric Alkylation

The chosen pathway leverages the well-established stereodirecting power of an Evans oxazolidinone auxiliary to install the benzyl group with a high degree of facial selectivity. The overall strategy involves acylating the auxiliary with a succinic acid mono-ester, performing a diastereoselective enolate alkylation, and finally, cleaving the auxiliary to reveal the chiral acid functionality, followed by conversion to the target mono-tert-butyl ester.

Figure 1: Overall synthesis pathway for the target molecule via an Evans chiral auxiliary.

Causality Behind Experimental Choices

-

Starting Material: We begin by preparing 4-(tert-butoxy)-4-oxobutanoic acid from succinic anhydride and tert-butanol.[8] This ensures the more sterically accessible carboxylic acid is protected from the outset, simplifying the final steps and avoiding a challenging selective esterification on the final product.

-

Chiral Auxiliary: The (S)-4-benzyl-2-oxazolidinone is selected. In Evans asymmetric alkylations, the incoming electrophile (benzyl bromide) is directed to the face opposite the bulky substituent on the auxiliary (the benzyl group on the oxazolidinone ring). For an N-succinoyl derivative, this setup reliably produces the desired (R) configuration at the α-carbon.

-

Enolate Formation: Sodium hexamethyldisilazide (NaHMDS) is used as the base at -78 °C. This strong, non-nucleophilic base cleanly generates the Z-enolate under kinetic control. The low temperature is critical to prevent enolate equilibration and side reactions, thereby maximizing diastereoselectivity.

-

Auxiliary Cleavage: The standard procedure of cleavage with lithium hydroxide and hydrogen peroxide is effective for removing the auxiliary under mild conditions without epimerizing the newly formed stereocenter or cleaving the tert-butyl ester. The chiral auxiliary can be recovered from the reaction mixture.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5492830A - Enzymatic resolution of α-tertiary carboxylic acid esters - Google Patents [patents.google.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

Unlocking Targeted Protein Degradation: A Technical Guide to the Strategic Application of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid

Foreword: The Dawn of Induced Proximity Pharmacology

In the landscape of modern drug discovery, the paradigm is shifting from simple inhibition to sophisticated manipulation of cellular processes. Targeted Protein Degradation (TPD) has emerged as a powerful modality, offering the potential to address disease targets previously considered "undruggable".[1][2][3][4] This approach utilizes the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[4][5][6][7] At the heart of this technology are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which act as molecular bridges between a target protein and an E3 ubiquitin ligase.[1][8][9][10] The rational design and synthesis of these complex molecules are paramount to their success, demanding a modular approach with well-characterized building blocks. This guide provides an in-depth technical overview of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid , a key building block in the construction of novel protein degraders, and elucidates its role in the broader mechanism of action of the final PROTAC molecule.

Physicochemical Profile of a Versatile Building Block

This compound is a chiral carboxylic acid derivative with chemical features optimized for the modular synthesis of PROTACs. Its strategic design incorporates a stereochemically defined core, a protected carboxylic acid for sequential conjugation, and a benzyl group that can impart conformational rigidity to the linker region of a PROTAC.

| Property | Value | Source |

| CAS Number | 122225-33-6 | [6][11] |

| Molecular Formula | C15H20O4 | [11][12] |

| Molecular Weight | 264.32 g/mol | [11] |

| Appearance | Powder | [13] |

| Purity | Typically ≥97% | [11] |

| Storage | Room temperature, inert atmosphere | [6][13] |

| Key Functional Groups | Carboxylic acid, tert-butyl ester, Benzyl group |

The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable under a variety of reaction conditions but readily removable under acidic conditions, such as with trifluoroacetic acid (TFA).[14][15] This orthogonality is crucial for a controlled, stepwise synthesis of the final heterobifunctional degrader. The (R)-configuration at the chiral center can influence the spatial orientation of the final PROTAC, potentially impacting the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

The Core Function: A Linchpin in the PROTAC Mechanism of Action

It is critical to understand that this compound does not possess an intrinsic pharmacological mechanism of action in the traditional sense. Instead, its "action" is realized upon its incorporation into a PROTAC molecule. The resulting PROTAC operates through a catalytic mechanism of induced proximity, as illustrated below.

Caption: Figure 1: The PROTAC-mediated protein degradation cycle.

This compound forms a part of the "linker" component of the PROTAC. The linker is not merely a spacer but plays a critical role in the efficacy of the degrader by influencing:

-

Ternary Complex Formation: The length, rigidity, and chemical nature of the linker dictate the distance and relative orientation between the bound target protein and E3 ligase, which is crucial for efficient ubiquitination.[9]

-

Physicochemical Properties: The linker contributes to the overall solubility, permeability, and metabolic stability of the PROTAC molecule.[9]

-

Cooperativity: The linker can engage in favorable interactions within the ternary complex, leading to positive cooperativity and enhanced degradation efficiency.

A Strategic Workflow for PROTAC Synthesis and Validation

The following section outlines a comprehensive, field-proven workflow for the utilization of this compound in the development of a novel PROTAC.

Modular Synthesis of a Heterobifunctional Degrader

The synthesis of a PROTAC is a multi-step process that leverages the orthogonal protecting groups of building blocks like the one in focus.

Caption: Figure 2: Modular synthesis workflow for a PROTAC.

Protocol 1: Deprotection of the tert-Butyl Ester

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane).

-

Add trifluoroacetic acid (TFA) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and TFA under reduced pressure to yield the deprotected linker.

Protocol 2: Sequential Amide Coupling

-

Activation: Activate the free carboxylic acid of the deprotected linker using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an anhydrous aprotic solvent (e.g., dimethylformamide).

-

First Conjugation: Add the amine-containing ligand for the protein of interest (POI) to the activated linker solution. Stir the reaction at room temperature overnight.

-

Purification: Purify the resulting linker-POI ligand conjugate by high-performance liquid chromatography (HPLC).

-

Second Activation and Conjugation: Repeat the activation step for the remaining carboxylic acid on the linker, followed by the addition of the amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a ligand for VHL).

-

Final Purification and Characterization: Purify the final PROTAC molecule using preparative HPLC. Confirm the identity and purity of the compound by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro and In-Cellulo Validation of PROTAC Efficacy

A rigorously validated PROTAC must demonstrate binding to both the target protein and the E3 ligase, induce the formation of a ternary complex, and lead to the ubiquitination and subsequent degradation of the target protein in a cellular context.

Caption: Figure 3: Experimental workflow for PROTAC validation.

Protocol 3: Cellular Protein Degradation Assay (Western Blot)

-

Cell Culture: Plate cells expressing the target protein at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a dose-response range of the synthesized PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to a vehicle-treated control. From this data, the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values can be calculated.

| Assay | Purpose | Key Parameters |

| Surface Plasmon Resonance (SPR) | To quantify the binding affinity and kinetics of the PROTAC to the POI and E3 ligase independently. | K_D (dissociation constant) |

| TR-FRET or AlphaLISA | To measure the formation of the ternary complex (POI-PROTAC-E3 ligase). | EC50 |

| In Vitro Ubiquitination | To confirm that the ternary complex is productive and leads to POI ubiquitination. | Ubiquitinated POI band |

| Western Blot | To measure the degradation of the POI in cells. | DC50, Dmax |

| Mass Spectrometry-based Proteomics | To assess the selectivity of the PROTAC across the entire proteome. | Off-target degradation |

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its chemical design allows for the controlled and modular construction of these complex heterobifunctional molecules. While the building block itself is not pharmacologically active, its incorporation as a linker is integral to the mechanism of action of the resulting PROTAC, which hijacks the cellular machinery to induce the degradation of disease-relevant proteins. The systematic workflow of synthesis and validation outlined in this guide provides a robust framework for researchers and drug development professionals to leverage this and similar building blocks in the quest for novel therapeutics based on targeted protein degradation. As our understanding of the "rules" governing successful PROTAC design evolves, the development of novel, sophisticated linkers will undoubtedly play a central role in unlocking the full potential of this exciting therapeutic modality.

References

- BenchChem. (2025). Application Notes and Protocols for Bioconjugation using Acid-PEG14-t-butyl ester.

- Fisher Scientific. (n.d.). (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, 95% Purity, C15H20O4, 1 gram.

- Ciulli, A., et al. (2020). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.

- Sosič, I., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.

- Sosič, I., et al. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews.

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry.

- Ciulli, A. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D.

- Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Synfacts.

-

Bio-Techne. (n.d.). Degrader Building Blocks | LYTAC & PROTAC Degraders. Retrieved from [Link]

- The Chemistry of Molecules. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester [Video]. YouTube.

- Sosič, I., et al. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews.

- Gilbert, A. M., et al. (2023). A covalent BTK ternary complex compatible with targeted protein degradation.

- An, S., & Fu, L. (2022). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy.

- Dominguez, V., et al. (2024). IN SILICO DESIGN AND BINDING MECHANISM OF E3 LIGASE UBR1 RECRUITERS. ChemRxiv.

Sources

- 1. Building Blocks for Targeted Protein Degradation [evitachem.com]

- 2. 蛋白質降解器組件 [sigmaaldrich.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 15. youtube.com [youtube.com]

A Technical Guide to the Solubility Determination of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and purification strategies. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to determine the solubility of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid (CAS: 122225-33-6). We delve into the molecular characteristics governing its solubility, present a detailed, field-proven experimental protocol based on the OECD Guideline 105 Shake-Flask Method, and discuss the critical factors that modulate its dissolution. The methodologies and principles outlined herein are designed to ensure the generation of robust, reliable, and reproducible solubility data essential for downstream applications in medicinal chemistry and process development.

Introduction: The Significance of Solubility

This compound is a chiral carboxylic acid derivative featuring both a bulky, nonpolar benzyl group and a sterically hindering tert-butyl ester.[1][2] These structural motifs are common in drug candidates and complex intermediates. Understanding the solubility of this molecule is paramount for:

-

Drug Development: Aqueous solubility is a key determinant of oral bioavailability. Poor solubility can terminate the development of an otherwise promising drug candidate.[3]

-

Process Chemistry: Efficient purification, crystallization, and formulation processes rely on accurate solubility data in a range of organic solvents and aqueous systems.[4][5]

-

Analytical Method Development: Choosing appropriate solvents for techniques like HPLC and NMR is dependent on the analyte's solubility.

This guide provides the theoretical and practical foundation for characterizing this critical parameter.

Molecular Structure and Predicted Solubility Behavior

The solubility of this compound is dictated by the interplay of its distinct functional groups.

-

Carboxylic Acid (-COOH): This is a polar, hydrophilic group capable of acting as a hydrogen bond donor and acceptor. Its most significant contribution to solubility is its ionizable nature.

-

At low pH (pH < pKa): The carboxylic acid will be protonated and exist in its neutral, uncharged form. This significantly reduces its polarity and, consequently, its aqueous solubility.[6][7]

-

At high pH (pH > pKa): The group will deprotonate to form a carboxylate anion (-COO⁻). This charged species is significantly more polar and will exhibit much higher solubility in aqueous media.[6][8][9]

-

-

Benzyl Group (-CH₂-Ph): This is a large, nonpolar, hydrophobic moiety. It will tend to decrease aqueous solubility and increase solubility in nonpolar organic solvents.

-

tert-Butyl Ester (-COOC(CH₃)₃): The tert-butyl group is bulky and hydrophobic, further contributing to poor aqueous solubility. The ester itself is a polar group but is less polar than the carboxylic acid and acts primarily as a hydrogen bond acceptor. These esters are generally stable but can undergo acid-catalyzed hydrolysis, a factor to consider when designing experiments in highly acidic conditions.[10][11][12]

The overarching principle of "like dissolves like" suggests that the molecule will exhibit moderate solubility in polar organic solvents (e.g., ethanol, methanol) and lower solubility in both highly nonpolar solvents (e.g., hexanes) and neutral water.[3]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The Shake-Flask method is a globally recognized standard for determining the aqueous solubility of compounds and is detailed in OECD Test Guideline 105.[13][14][15][16] It is a robust method for generating an equilibrium saturated solution, from which the solubility can be accurately measured.

Rationale for Method Selection

The Shake-Flask method is chosen for its reliability and simplicity. It ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the solvent, which is the definition of a saturated solution. This protocol is designed as a self-validating system; by analyzing samples at multiple time points, the attainment of equilibrium is confirmed when concentration values plateau.[17]

Materials and Equipment

-

This compound (purity ≥97%)[1]

-

Selected solvents (e.g., Deionized Water, pH 5.0 Acetate Buffer, pH 7.4 Phosphate Buffer, pH 9.0 Borate Buffer, Ethanol, Acetonitrile, Dichloromethane)

-

Analytical balance (±0.1 mg precision)

-

Thermostatically controlled shaker bath or incubator (e.g., 25 °C ± 0.5 °C)

-

Glass flasks or vials with screw caps

-

Calibrated pH meter

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Solvent Systems: Prepare all aqueous buffers and ensure they are degassed to prevent bubble formation during the experiment.

-

Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add a small, known amount of the compound (e.g., 10 mg) to a vial. Add the solvent in small, measured aliquots (e.g., 0.1 mL), vortexing vigorously after each addition until the solid is fully dissolved. This provides a rough order-of-magnitude for the main experiment.[17]

-

Sample Preparation: Weigh an excess amount of this compound into at least three separate flasks for each solvent system. The "excess" should be sufficient to ensure a solid phase remains at equilibrium (e.g., 5 times the amount estimated from the preliminary test).

-

Equilibration: Add a precise volume of the chosen pre-equilibrated solvent to each flask. Tightly cap the flasks and place them in the thermostatically controlled shaker. Agitate the flasks at a constant, moderate speed.

-

Causality: Constant temperature is critical because solubility is temperature-dependent. Agitation ensures the entire solvent volume is continuously exposed to the solid, facilitating the dissolution process and preventing localized saturation.

-

-

Equilibrium Confirmation:

-

After 24 hours, cease agitation and allow the flasks to stand undisturbed in the shaker bath for at least 1 hour to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant of each flask using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. The first few drops should be discarded to saturate the filter material.

-

Causality: Filtration is a critical step to remove all undissolved microparticles, ensuring that the analysis measures only the dissolved solute. Failure to filter properly is a common source of erroneously high solubility values.

-

Return the flasks to the shaker and continue agitation.

-

Repeat the sampling process at 48 hours.

-

Analyze all samples by a validated analytical method (e.g., HPLC).

-

Equilibrium is considered reached if the concentration measured at 48 hours is within 5% of the concentration measured at 24 hours. If not, a further time point (e.g., 72 hours) is required.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of the compound in the same solvent.

-

Quantify the concentration of the compound in the filtered samples from the saturated solutions using the calibration curve.

-

The final solubility is reported as the average of the three replicate flasks after equilibrium has been confirmed.

-

Visual Workflow of the Shake-Flask Method

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

Solubility data should be meticulously recorded and presented in a clear, tabular format. This allows for easy comparison across different solvent systems and conditions.

Table 1: Solubility Data for this compound at 25°C

| Solvent System | pH (for aqueous) | Mean Solubility (mg/mL) | Standard Deviation | Mean Solubility (mM) |

| Deionized Water | Measured pH | Result | Result | Result |

| 0.1 M Acetate Buffer | 5.0 | Result | Result | Result |

| 0.1 M Phosphate Buffer | 7.4 | Result | Result | Result |

| Ethanol | N/A | Result | Result | Result |

| Acetonitrile | N/A | Result | Result | Result |

| Dichloromethane | N/A | Result | Result | Result |

Interpretation: It is anticipated that the aqueous solubility will be lowest at pH 5.0 and will increase significantly at pH 7.4, reflecting the deprotonation of the carboxylic acid. Solubility in polar organic solvents like ethanol is expected to be higher than in water due to favorable interactions with both the polar and nonpolar regions of the molecule.

Conclusion

Determining the solubility of this compound requires a systematic and rigorous approach. By understanding the interplay of its functional groups and employing a validated protocol such as the OECD 105 Shake-Flask method, researchers can generate high-quality, reliable data. This information is not merely a physical constant but a cornerstone for informed decision-making in drug discovery, chemical process development, and formulation science.

References

-

Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed. Retrieved from [Link]

-

Wishart, D. S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

-

Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link]

-

Fiveable. (n.d.). Tert-butyl esters Definition. Organic Chemistry II Key Term. Retrieved from [Link]

-

Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Reagent Guides. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

Gonzalez, A. C., & Tratnyek, P. G. (2002). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry. Retrieved from [Link]

-

Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

-

ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

Legislation.gov.uk. (n.d.). a.6. water solubility. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound, min 97%, 100 mg. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-(benzyloxy)-4-oxobutanoic acid. Retrieved from [Link]

-

Khan, M. I. H., et al. (2019). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chiralen.com [chiralen.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Predicting Solubility | Rowan [rowansci.com]

- 5. d-nb.info [d-nb.info]

- 6. brainly.com [brainly.com]

- 7. reddit.com [reddit.com]

- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. Acids - Wordpress [reagents.acsgcipr.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. OECD 105 - Phytosafe [phytosafe.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. legislation.gov.uk [legislation.gov.uk]

- 17. downloads.regulations.gov [downloads.regulations.gov]

A Comprehensive Spectroscopic and Analytical Guide to (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, a chiral building block of significant interest in pharmaceutical and chemical synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous molecular structures.

This compound is a derivative of succinic acid, featuring a benzyl group at the chiral center and a tert-butyl ester protecting one of the two carboxylic acid functionalities. Its molecular formula is C₁₅H₂₀O₄, and its molecular weight is 264.32 g/mol .[4] The presence of both a free carboxylic acid and a sterically hindered ester group imparts unique chemical properties, making it a valuable intermediate in asymmetric synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification and purity assessment.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons in the benzyl group, the succinic acid backbone, and the tert-butyl ester. The chiral center at C2 renders the methylene protons at C3 diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and exchange.[5][6][7] |

| 7.15-7.35 | multiplet | 5H | Ar-H | Protons of the phenyl ring on the benzyl group. |

| ~3.15 | multiplet | 1H | H-2 | The methine proton at the chiral center, coupled to the adjacent methylene protons at C3 and the benzylic protons. |

| ~2.95 | dd | 1H | Benzylic-Hₐ | One of the diastereotopic benzylic protons, coupled to H-2 and its geminal partner. |

| ~2.80 | dd | 1H | Benzylic-Hₑ | The other diastereotopic benzylic proton, coupled to H-2 and its geminal partner. |

| ~2.65 | dd | 1H | H-3ₐ | One of the diastereotopic methylene protons adjacent to the ester carbonyl, coupled to H-2 and its geminal partner. |

| ~2.50 | dd | 1H | H-3ₑ | The other diastereotopic methylene proton, coupled to H-2 and its geminal partner. |

| 1.45 | singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet due to the absence of adjacent protons. |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | -COOH | The carbonyl carbon of the carboxylic acid is typically found in this downfield region.[7][8] |

| ~171 | -COO-tBu | The ester carbonyl carbon is generally found slightly upfield compared to the carboxylic acid carbonyl.[9] |

| ~138 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring attached to the succinic acid backbone. |

| ~129 | Ar-CH | Aromatic methine carbons. |

| ~128 | Ar-CH | Aromatic methine carbons. |

| ~126 | Ar-CH | Aromatic methine carbons. |

| ~81 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~45 | C-2 | The methine carbon at the chiral center. |

| ~38 | Benzylic-CH₂ | The benzylic methylene carbon. |

| ~36 | C-3 | The methylene carbon adjacent to the ester carbonyl. |

| ~28 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group. |

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid, ester, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad | O-H stretch | The characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[5][10][11][12] |

| ~3030 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the phenyl ring. |

| ~2970, 2870 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the succinic acid backbone and tert-butyl group. |

| ~1740 | Strong | C=O stretch (Ester) | The carbonyl stretch of the tert-butyl ester is expected at a higher frequency than the carboxylic acid carbonyl.[9] |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of the hydrogen-bonded carboxylic acid dimer.[5][10][11][12] |

| ~1600, 1495, 1450 | Medium to Weak | C=C stretch (Aromatic) | Skeletal vibrations of the aromatic ring. |

| ~1250, 1150 | Strong | C-O stretch | Stretching vibrations of the C-O bonds in the ester and carboxylic acid groups.[5][10] |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data

For this compound (MW = 264.32), electrospray ionization (ESI) is a suitable technique.

Table 4: Predicted ESI-MS Data

| m/z | Ion | Rationale |

| 263.1289 | [M-H]⁻ | In negative ion mode, deprotonation of the carboxylic acid is expected to be the dominant ionization pathway. |

| 287.1282 | [M+Na]⁺ | In positive ion mode, adduction with sodium is a common ionization pathway. |

| 207.0660 | [M-C₄H₉]⁻ or [M-C₄H₈-H]⁻ | Loss of the tert-butyl group (as a radical or isobutylene) is a likely fragmentation pathway.[13][14] |

| 220.0735 | [M-CO₂-H]⁻ | Decarboxylation of the parent ion. |

| 91.0543 | [C₇H₇]⁺ | The tropylium ion, a characteristic fragment from the benzyl group, would be observed in positive ion mode fragmentation.[15] |

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

Caption: Workflow for LC-MS analysis with ESI.

Summary and Conclusion

The spectroscopic data presented in this guide, while predicted, are based on well-established principles and provide a robust framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive analytical toolkit for confirming the structure, assessing the purity, and ensuring the quality of this important chiral building block in research and development settings. Experimental verification of this data is recommended for any new batch of the compound.

References

-

Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Mass spectra of dimethyl esters of benzylsuccinic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). Molecules, 9(5), 405-414. Retrieved from [Link]

-

Synthesis of monoethyl ester of succinic acid and characterization. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of chiral building blocks for use in drug discovery. (2004). Molecules, 9(5), 405-14. Retrieved from [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). ResearchGate. Retrieved from [Link]

-

CH 336: Carboxylic Acid Spectroscopy. (2020). Oregon State University. Retrieved from [Link]

-

Getting started with interpreting IR spectra. (2020). YouTube. Retrieved from [Link]

-

A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. (2009). National Institutes of Health. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. (2024). National Institutes of Health. Retrieved from [Link]

-

A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. (2024). MDPI. Retrieved from [Link]

- Process for producing benzylsuccinic acid derivatives. (1999). Google Patents.

-

interpreting infra-red spectra. (n.d.). Chemguide. Retrieved from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Fascination with the conformational analysis of succinic acid, as evaluated by NMR spectroscopy, and why. (2006). Accounts of Chemical Research, 39(12), 889-96. Retrieved from [Link]

-

Article. (2016). Semantic Scholar. Retrieved from [Link]

- Mixed alkyl benzyl esters of succinic acid used as plasticizers. (2015). Google Patents.

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-